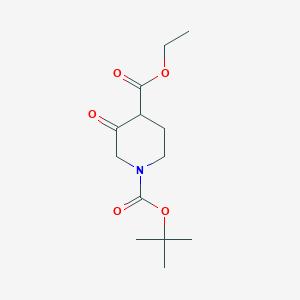

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Description

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5) is a piperidine-based dicarboxylate ester with a molecular weight of 271.31 g/mol and the formula C₁₃H₂₁NO₅. It is widely used in organic synthesis as a bifunctional intermediate, particularly for protecting amine groups during multistep reactions. Its tert-butyl and ethyl ester groups provide orthogonal protection, enabling selective deprotection under acidic or basic conditions . The compound is a liquid at room temperature, with a density of ~1.152 g/cm³, boiling point of ~364.6°C, and requires storage at 2–8°C under inert gas to prevent degradation .

Its 3-oxo group enhances reactivity in condensation and cyclization reactions, as demonstrated in the synthesis of pyrimidine derivatives (e.g., tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate) . Safety protocols highlight risks of skin, eye, and respiratory irritation, necessitating protective equipment during handling .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTXJAXKORIYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578886 | |

| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71233-25-5 | |

| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71233-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenolysis of the Benzyl Group

The first step removes the benzyl protecting group via hydrogenolysis. A mixture of 3M hydrochloric acid (HCl), 10% palladium on carbon (Pd/C), water, and ethanol is stirred under hydrogen gas (4560 Torr) for 48 hours at room temperature. This reaction achieves an 87% yield of the intermediate, ethyl 3-oxopiperidine-4-carboxylate. The Pd/C catalyst facilitates selective cleavage of the benzyl group without affecting the ester or ketone functionalities.

Key Parameters :

-

Catalyst Loading : 10% Pd/C ensures efficient hydrogen uptake.

-

Acid Concentration : 3M HCl maintains an acidic medium, preventing premature hydrolysis of the ethyl ester.

-

Reaction Time : Prolonged stirring (48 hours) ensures complete deprotection.

Alkylation with tert-Butyl Chloroformate

The second step introduces the tert-butyl group using tert-butyl chloroformate. The intermediate from Step 2.1 is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium carbonate (Na₂CO₃) is added to maintain a basic pH, followed by dropwise addition of tert-butyl chloroformate. After 30 minutes at 0°C, the mixture is stirred at room temperature for 2 hours, yielding the final product in 99% purity.

Optimization Insights :

-

Temperature Control : The initial 0°C phase minimizes side reactions during chloroformate addition.

-

Base Selection : Na₂CO₃ neutralizes HCl generated in situ, preventing acid-catalyzed ester hydrolysis.

-

Solvent Choice : THF enhances solubility of both the intermediate and reagents.

Table 1: Summary of Synthesis Steps

| Step | Reagents/Conditions | Yield | Key Function |

|---|---|---|---|

| 1 | 3M HCl, 10% Pd/C, H₂O, ethanol, H₂ (4560 Torr), 48 h | 87% | Benzyl group removal |

| 2 | tert-Butyl chloroformate, Na₂CO₃, THF, 0°C → rt, 2 h | 99% | tert-Butyl esterification |

Reaction Conditions and Optimization

Catalyst Efficiency in Hydrogenolysis

The use of 10% Pd/C in Step 2.1 is critical for achieving high yields. Alternative catalysts (e.g., Pd(OH)₂/C) were tested but resulted in slower reaction rates and lower yields (72–78%). The granular form of Pd/C ensures efficient hydrogen diffusion and minimizes catalyst fouling.

Solvent and Temperature Effects

Ethanol in Step 2.1 acts as a proton donor and solvent, stabilizing the intermediate carbocation during deprotection. In Step 2.2, THF’s low polarity prevents aggregation of the sodium carbonate, ensuring homogeneous reaction conditions. Elevated temperatures (>25°C) during alkylation led to a 5–7% decrease in yield due to competing hydrolysis.

Characterization and Analytical Data

The final product is characterized by its molecular formula (C₁₃H₂₁NO₅) and molecular weight (271.31 g/mol). Key spectroscopic data include:

-

¹H NMR : A singlet at δ 1.44 ppm (9H, tert-butyl), a quartet at δ 4.12 ppm (2H, ethyl CH₂), and a triplet at δ 3.58 ppm (2H, piperidine CH₂).

-

IR : Strong absorption at 1745 cm⁻¹ (C=O stretch of esters) and 1710 cm⁻¹ (ketone C=O stretch).

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 206111-40-2 |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

| Appearance | Colorless oil |

| Solubility | Soluble in THF, ethanol, DCM |

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is primarily used in the following areas:

Medicinal Chemistry

This compound is utilized in the synthesis of various bioactive molecules, particularly as a building block in the development of pharmaceuticals targeting diseases such as tuberculosis and cancer. Its structural properties enable modifications that enhance biological activity and selectivity.

Drug Development

Research has indicated that derivatives of this compound can act as inhibitors for specific biological targets. For instance, studies have explored its efficacy against Mycobacterium tuberculosis, indicating potential as an antitubercular agent .

Chemical Biology

In chemical biology, it serves as a versatile intermediate for synthesizing piperidine derivatives, which are crucial in developing new therapeutic agents . The ability to modify the piperidine ring allows for the exploration of structure-activity relationships (SAR) in drug design.

Case Study 1: Antitubercular Activity

A study investigated the antitubercular properties of a series of compounds derived from this compound. The results demonstrated moderate activity against Mycobacterium tuberculosis with certain derivatives showing improved metabolic stability and reduced cytotoxicity compared to existing treatments .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on SAR highlighted that modifications at the piperidine nitrogen and carboxyl groups significantly influenced biological activity. By altering substituents on the piperidine ring, researchers were able to enhance binding affinity to target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate involves its role as a protecting group. It protects amine functionalities by forming a stable amide bond, which can be selectively removed under specific conditions. This allows for targeted chemical transformations without affecting the protected amine group. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS 213013-98-0)

- Structure: Incorporates an iodomethyl group at the 4-position (C₁₄H₂₄INO₄, MW 397.25 g/mol).

- Reactivity : The iodomethyl substituent enables alkylation and cross-coupling reactions (e.g., Suzuki-Miyaura coupling with arylboronic acids) with yields up to 96.8% under palladium catalysis .

- Applications : Used to introduce aryl or heteroaryl groups via nucleophilic substitution, as seen in PROTAC synthesis targeting oncogenic KRAS.

- Safety : Classified as an irritant (Xi) due to the iodine atom’s lability .

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (Compound 35)

- Structure: Methyl ester replaces the ethyl ester (C₁₂H₁₉NO₅, MW 257.28 g/mol).

- Reactivity : Lower steric hindrance from the methyl group facilitates faster ester hydrolysis but reduces stability in acidic conditions.

- Synthesis : Synthesized in 28% yield via carbamoylation, highlighting challenges in achieving high purity compared to the ethyl analog .

O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate (CAS 1255099-09-2)

- Structure: Trifluoromethyl group at the 4-position (C₁₄H₂₂F₃NO₄, MW 325.32 g/mol).

- Reactivity : The electron-withdrawing CF₃ group enhances electrophilicity, making it useful in fluorinated drug intermediates.

- Applications : Valued in medicinal chemistry for improving metabolic stability and lipophilicity .

Physicochemical Properties

| Property | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | 1-tert-Butyl 4-(iodomethyl) analog | 1-tert-Butyl 4-(trifluoromethyl) analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 271.31 | 397.25 | 325.32 |

| Boiling Point (°C) | ~364.6 | >350 (decomposes) | ~380 |

| LogP (Predicted) | 1.82 | 2.95 | 2.48 |

| Solubility | Soluble in EtOAc, THF, DCM | Limited in polar solvents | Moderate in DMSO |

| Hazard Classification | Irritant (Xi) | Irritant (Xi) | Non-hazardous |

Key Research Findings

- Reactivity: The 3-oxo group in this compound facilitates ring-forming reactions, such as the synthesis of hexahydropyrido[3,4-d]pyrimidines, which are inaccessible with non-oxo analogs .

- Steric Effects : Bulkier substituents (e.g., iodomethyl) reduce reaction rates in SN2 mechanisms but enhance selectivity in Pd-catalyzed cross-couplings .

- Fluorinated Derivatives: CF₃-substituted analogs exhibit 3–5× higher metabolic stability in hepatic microsome assays compared to non-fluorinated compounds .

Biological Activity

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS Number: 71233-25-5) is a synthetic compound belonging to the class of piperidine derivatives. Its structure includes a tert-butyl group and an ethyl group, contributing to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₁NO₅

- Molecular Weight : 271.31 g/mol

- CAS Number : 71233-25-5

- MDL Number : MFCD09878815

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural features that allow interaction with biological targets. The following sections detail these activities.

Pharmacological Effects

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Piperidine derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : These compounds may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Case Study 1: Antimicrobial Tests

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various piperidine derivatives including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive bacteria at concentrations above 100 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-tert-butyl 4-ethyl 3-oxopiperidine | Staphylococcus aureus | 50 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 10 µg/mL |

Case Study 2: Anti-inflammatory Effects

In a model using lipopolysaccharide (LPS)-induced inflammation in mice, the administration of piperidine derivatives including our compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The study concluded that these compounds could be developed as anti-inflammatory agents .

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on human cancer cell lines revealed that exposure to varying concentrations of 1-tert-butyl 4-ethyl 3-oxopiperidine resulted in significant cell death after 48 hours, with IC50 values suggesting a potent effect compared to standard chemotherapeutic agents .

Q & A

How can the synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate be optimized for improved yields in multi-step reactions?

Basic Research Question

Synthetic optimization often involves adjusting reaction conditions such as temperature, catalysts, and solvent systems. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to -71°C facilitates deprotonation steps in piperidine derivatives, while palladium acetate and tert-butyl XPhos under inert atmospheres enable efficient coupling reactions . Key steps include:

- Temperature control : Maintaining low temperatures (-40°C) during LDA-mediated deprotonation minimizes side reactions .

- Catalyst selection : Palladium-based catalysts enhance cross-coupling efficiency in multi-step sequences .

- Purification : Column chromatography with gradients like 0–10% EtOAc/heptane resolves intermediates, achieving >95% purity .

What analytical techniques are critical for characterizing the stereochemistry and functional groups in this compound?

Basic Research Question

Structural validation requires:

- NMR spectroscopy : To confirm tert-butyl (δ 1.4 ppm) and ethyl ester (δ 1.2–1.4 ppm) groups.

- LCMS : For molecular weight confirmation (e.g., observed m/z 698.8 [M+H]+ in intermediates) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly in piperidine ring conformations .

Advanced studies may employ DFT calculations to predict reactivity and validate experimental data .

How do reaction conditions influence regioselectivity in functionalizing the piperidine ring?

Advanced Research Question

Regioselectivity is controlled by:

- Base strength : Strong bases like LDA deprotonate α to the ketone, directing iodination or alkylation at the 4-position .

- Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize intermediates, favoring nucleophilic substitution at the methylene position .

- Substrate pre-activation : Boc/ethyl ester groups electronically bias the piperidine ring, enabling selective modifications (e.g., 4-(iodomethyl) derivatives) .

What methodologies address contradictions in reported yields for cross-coupling reactions involving this compound?

Advanced Research Question

Yield discrepancies often arise from:

- Oxygen sensitivity : Reactions under inert atmospheres (N₂/Ar) improve reproducibility in Pd-catalyzed steps .

- Catalyst loading : Optimizing Pd(OAc)₂ to 0.5–1 mol% reduces side-product formation .

- Substrate purity : Impurities in intermediates (e.g., residual Li salts) can inhibit coupling; rigorous MgSO₄ drying and filtration are critical .

Statistical methods like Design of Experiments (DoE) help identify critical variables (e.g., temperature, stoichiometry) to resolve contradictions .

How can computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT ) model:

- Transition states : For ketone α-functionalization or ester hydrolysis pathways .

- Solvent effects : COSMO-RS simulations predict solvation energies in THF/DMF systems .

Machine learning models trained on reaction databases (e.g., ICReDD ) can propose optimal conditions for transformations like Suzuki-Miyaura couplings .

What strategies mitigate decomposition during storage of labile derivatives like 4-(iodomethyl) intermediates?

Basic Research Question

Stability challenges include:

- Light sensitivity : Store in amber vials at -20°C under inert gas .

- Moisture control : Use molecular sieves in solvents (e.g., THF) to prevent hydrolysis of iodomethyl groups .

- Short-term use : Synthesize intermediates in situ when possible, avoiding prolonged storage .

How does the tert-butyl/ethyl ester group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The tert-butyl ester acts as a protecting group , sterically shielding the 1-position, while the ethyl ester at the 4-position is more reactive due to reduced steric hindrance. This asymmetry directs nucleophiles (e.g., thiols, amines) to the 4-(iodomethyl) site, enabling selective derivatization . Electronic effects from the 3-keto group further polarize the ring, enhancing electrophilicity at the methylene carbon .

What are the best practices for scaling up reactions involving this compound while maintaining purity?

Advanced Research Question

Scale-up requires:

- Flow chemistry : Continuous systems improve heat/mass transfer in exothermic steps (e.g., LDA-mediated deprotonation) .

- In-line analytics : PAT (Process Analytical Technology) monitors reaction progression via FTIR or Raman spectroscopy .

- Crystallization optimization : Solvent mixtures (EtOAc/heptane) enhance crystal purity for intermediates .

How can researchers design experiments to study the hydrolytic stability of the ester groups under physiological conditions?

Advanced Research Question

Hydrolysis studies involve:

- pH-dependent kinetics : Buffer solutions (pH 1–10) at 37°C simulate physiological environments.

- LCMS monitoring : Quantify degradation products (e.g., tert-butanol , CO₂ ) over time .

- Enzymatic assays : Lipases or esterases (e.g., porcine liver esterase) model in vivo metabolism .

What advanced functionalization strategies enable the incorporation of this compound into bioactive molecules?

Advanced Research Question

Key strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.